molecular formula C6H4ClN3 B1276490 5-Chloro-3H-imidazo[4,5-b]pyridine CAS No. 52090-89-8

5-Chloro-3H-imidazo[4,5-b]pyridine

Cat. No. B1276490
Key on ui cas rn: 52090-89-8
M. Wt: 153.57 g/mol
InChI Key: UWUBPQVLQOHMKF-UHFFFAOYSA-N
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Patent
US08163767B2

Procedure details

To a 1:1 mixture (100 mg) of 7-chloro-1H-imidazo[4,5-b]pyridine and 5-chloro-1H-imidazo[4,5-b]pyridine was added N-methylcyclohexanamine (500 ul), and irradiated microwave at 200° C. for 2 hours. The reaction mixture was diluted with chloroform, washed with brine, dried over MgSO4 and evaporated. The residue was purified by flash column chromatography over NH-silica gel with a chloroform/EtOAc (100:1-100:5) as eluant to give N-cyclohexyl-N-methyl-1H-imidazo[4,5-b]pyridin-7-amine (54.8 mg) as a white solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]=[CH:9][NH:10][C:3]=12.ClC1N=C2N=CNC2=CC=1.[CH3:21][NH:22][CH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1>C(Cl)(Cl)Cl>[CH:23]1([N:22]([CH3:21])[C:2]2[CH:7]=[CH:6][N:5]=[C:4]3[N:8]=[CH:9][NH:10][C:3]=23)[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1)N=CN2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(=N1)N=CN2
Name
Quantity
500 μL
Type
reactant
Smiles
CNC1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiated microwave at 200° C. for 2 hours
Duration
2 h
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography over NH-silica gel with a chloroform/EtOAc (100:1-100:5) as eluant

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N(C1=C2C(=NC=C1)N=CN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 54.8 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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